molecular formula C25H20O B14794606 {2-[(3-Methylphenyl)methyl]phenyl}(naphthalen-1-YL)methanone CAS No. 7424-66-0

{2-[(3-Methylphenyl)methyl]phenyl}(naphthalen-1-YL)methanone

Cat. No.: B14794606
CAS No.: 7424-66-0
M. Wt: 336.4 g/mol
InChI Key: UAYJBAFNBPMNBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2-[(3-Methylphenyl)methyl]phenyl}(naphthalen-1-YL)methanone is an organic compound characterized by its complex aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(3-Methylphenyl)methyl]phenyl}(naphthalen-1-YL)methanone typically involves the Friedel-Crafts acylation reaction. This method uses an aromatic ketone and an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions are common, where substituents on the aromatic rings can be replaced by other groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

{2-[(3-Methylphenyl)methyl]phenyl}(naphthalen-1-YL)methanone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of {2-[(3-Methylphenyl)methyl]phenyl}(naphthalen-1-YL)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • {2-[(3-Methylphenyl)methyl]phenyl}(naphthalen-2-YL)methanone
  • {2-[(3-Methylphenyl)methyl]phenyl}(naphthalen-3-YL)methanone

Uniqueness

{2-[(3-Methylphenyl)methyl]phenyl}(naphthalen-1-YL)methanone is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

7424-66-0

Molecular Formula

C25H20O

Molecular Weight

336.4 g/mol

IUPAC Name

[2-[(3-methylphenyl)methyl]phenyl]-naphthalen-1-ylmethanone

InChI

InChI=1S/C25H20O/c1-18-8-6-9-19(16-18)17-21-11-3-5-14-23(21)25(26)24-15-7-12-20-10-2-4-13-22(20)24/h2-16H,17H2,1H3

InChI Key

UAYJBAFNBPMNBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC2=CC=CC=C2C(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.